(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
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Overview
Description
(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[410]heptan-2-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the triazole ring: The triazole ring can be introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Amine functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-N-[1-(1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
- (1S,6R)-N-[1-(5-methyl-1H-1,2,3-triazol-4-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
- (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[3.1.0]hexan-2-amine
Uniqueness
The uniqueness of (1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine lies in its specific stereochemistry and the presence of the 5-methyl-1H-1,2,4-triazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,6R)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]bicyclo[4.1.0]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-7(12-14-8(2)15-16-12)13-11-5-3-4-9-6-10(9)11/h7,9-11,13H,3-6H2,1-2H3,(H,14,15,16)/t7?,9-,10+,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZYNKTBYHFMX-ONJAQYSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)NC2CCCC3C2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)C(C)NC2CCC[C@H]3[C@@H]2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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